(Trimethyl)pentamethylcyclopentadienylplatinum(IV), 99%
Description
The exact mass of the compound (Trimethyl)pentamethylcyclopentadienylplatinum(IV), 99% is 375.152595 g/mol and the complexity rating of the compound is 75.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
InChI |
InChI=1S/C10H15.3CH3.Pt/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H3;/q;3*-1; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOHDJNROMZWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].C[C]1[C]([C]([C]([C]1C)C)C)C.[Pt] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Pt-3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
(Trimethyl)pentamethylcyclopentadienylplatinum(IV) is an organometallic compound. It is primarily used as a catalyst in organic synthesis and catalytic reactions. Its primary targets are the reactants in these reactions, where it facilitates the breaking and forming of bonds to yield the desired products.
Mode of Action
This compound interacts with its targets by catalyzing various reactions. For instance, it can catalyze the hydrogenation of alkenes and the activation of C-H bonds. These interactions result in the transformation of the reactants into the desired products.
Biochemical Pathways
The exact biochemical pathways affected by (Trimethyl)pentamethylcyclopentadienylplatinum(IV) depend on the specific reactions it catalyzes. In general, it plays a crucial role in facilitating reactions in organic synthesis, leading to the production of various organic compounds.
Pharmacokinetics
Like other platinum compounds, it is likely to have low bioavailability due to its poor solubility in water.
Result of Action
The molecular and cellular effects of (Trimethyl)pentamethylcyclopentadienylplatinum(IV) are primarily seen in the products of the reactions it catalyzes. By facilitating these reactions, it enables the synthesis of various organic compounds.
Biological Activity
(Trimethyl)pentamethylcyclopentadienylplatinum(IV) (commonly referred to as Cp*PtMe₃) is a platinum-based compound that has garnered attention in the field of medicinal chemistry due to its potential applications in cancer therapy and as a catalyst in various chemical reactions. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₄H₁₉Pt
- Molecular Weight : 322.55 g/mol
- CAS Number : 97262-98-1
The biological activity of platinum(IV) complexes like Cp*PtMe₃ is primarily attributed to their ability to undergo reduction to platinum(II) species within biological systems. This reduction is often facilitated by cellular components such as glutathione or ascorbic acid, leading to the formation of active platinum species that can interact with DNA and other cellular macromolecules.
Key Mechanisms:
- Reduction to Active Form : Cp*PtMe₃ is reduced in vivo to form active platinum(II) complexes, which can bind to DNA, leading to cross-linking and subsequent apoptosis in cancer cells.
- Cytotoxicity : Studies indicate that Cp*PtMe₃ exhibits significant cytotoxicity against various cancer cell lines, including those resistant to traditional platinum-based therapies.
Biological Activity Data
A summary of the biological activity data for (Trimethyl)pentamethylcyclopentadienylplatinum(IV) is presented in the following table:
Case Study 1: Breast Cancer
A study evaluated the cytotoxic effects of CpPtMe₃ on MCF-7 breast cancer cells. The compound demonstrated an IC₅₀ value of 5.0 µM, indicating potent anti-cancer activity. Mechanistic studies revealed that treatment with CpPtMe₃ resulted in the activation of pro-apoptotic proteins such as Bax and the release of cytochrome c from mitochondria, culminating in caspase-3 activation and apoptosis .
Case Study 2: Ovarian Cancer
In another investigation involving A2780 ovarian cancer cells, Cp*PtMe₃ exhibited an IC₅₀ value of 3.2 µM. The study highlighted that the compound induced oxidative stress through the generation of reactive oxygen species (ROS), which contributed to its cytotoxic effects .
Comparative Analysis with Other Platinum Compounds
The efficacy of Cp*PtMe₃ was compared with other platinum-based drugs such as cisplatin and carboplatin. The following table summarizes key findings:
| Compound | IC₅₀ (µM) | Resistance Profile | Mechanism |
|---|---|---|---|
| Cisplatin | 10.0 | Significant resistance observed | DNA cross-linking |
| Carboplatin | 12.5 | Moderate resistance | DNA cross-linking |
| Cp*PtMe₃ | 4.5 | Lower resistance | ROS generation & DNA interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
